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Compound of Interest

Compound Name:
1-(4-Methylmorpholin-2-yl)ethan-

1-ol

CAS No.: 1540922-49-3

Cat. No.: B2591363 Get Quote

Executive Summary
Morpholine-derived amino alcohols represent a privileged class of bifunctional scaffolds that

bridge the gap between structural rigidity and chelation versatility. Unlike flexible aliphatic

amino alcohols, the morpholine ring imparts a defined conformational constraint, enhancing the

stereoselectivity of chiral ligands in asymmetric catalysis and improving the metabolic stability

of bioactive pharmaceutical ingredients (APIs).

This guide provides a rigorous technical analysis of these compounds, focusing on N-β-

hydroxyalkyl morpholines. We will dissect their synthesis via regioselective epoxide ring-

opening, their critical role as ligands in enantioselective organozinc additions, and their utility

as pharmacophores in modern drug discovery.

Structural & Mechanistic Foundations
The utility of morpholine-derived amino alcohols stems from two intrinsic properties:

Conformational Rigidity: The chair conformation of the morpholine ring reduces the entropic

penalty upon metal binding. In catalytic cycles, this rigidity minimizes the degrees of freedom

in the transition state, often leading to higher enantiomeric excess (ee).
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Electronic Tuning: The ether oxygen in the morpholine ring decreases the basicity of the

nitrogen (pKa ~8.3) compared to piperidine (pKa ~11.1). This modulated basicity prevents

catalyst poisoning in Lewis acid-mediated reactions while maintaining sufficient

nucleophilicity for ligand coordination.

Key Structural Motifs[1]
Type A (N-Substituted): The amino alcohol moiety is attached to the morpholine nitrogen

(e.g.,

-(2-hydroxyethyl)morpholine). These are ideal for bidentate (

) chelation.

Type B (C-Substituted): The hydroxyl or amino group resides on the morpholine ring carbons

(e.g., 2-hydroxymethylmorpholine). These offer chiral centers directly on the ring, influencing

the "bite angle" in catalysis.

Synthetic Methodologies
We evaluate the two primary routes for accessing chiral morpholine-derived amino alcohols:

Epoxide Ring Opening (nucleophilic attack) and Amino Acid Reduction.

Comparative Analysis of Synthetic Routes
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Metric
Route A: Epoxide Ring
Opening

Route B: Amino Acid
Reduction

Atom Economy High (100% atom utilization)
Moderate (Loss of leaving

groups/byproducts)

Stereocontrol
Excellent (Inversion at C-

attack; retention of auxiliary)

Good (Depends on starting

amino acid purity)

Scalability
High (Exothermic, often

solvent-free)

Moderate (Requires hydride

reducing agents)

Cost
Low (Epoxides/Morpholine are

commodities)

Medium (Chiral amino acids

can be costly)

Primary Use
Ligand synthesis, High-

throughput screening

Natural product synthesis,

complex scaffolds

Visualization: Synthesis Workflow
The following diagram illustrates the logical flow for the regioselective synthesis of a chiral

ligand via epoxide ring opening.
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Caption: Regioselective synthesis pathway for chiral morpholine amino alcohols via Lewis acid-

catalyzed epoxide ring opening.

Experimental Protocol: Ligand Synthesis
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Target Molecule:(S)-2-Morpholino-1-phenylethanol Rationale: This protocol utilizes the

regioselective ring opening of (S)-styrene oxide. The phenyl group provides steric bulk

essential for asymmetric induction in subsequent catalytic applications.

Reagents & Equipment[2][3][4][5]
(S)-Styrene oxide (>98% ee)

Morpholine (Distilled over KOH)

Lithium Perchlorate (LiClO₄) - Catalyst for regiocontrol

Anhydrous Acetonitrile (MeCN)

Inert Atmosphere (Argon/Nitrogen) manifold

Step-by-Step Methodology
Catalyst Preparation: Dissolve LiClO₄ (0.1 eq) in anhydrous MeCN (5 mL/mmol substrate) in

a flame-dried round-bottom flask under Argon.

Expert Insight: LiClO₄ acts as a mild Lewis acid, coordinating to the epoxide oxygen. This

activates the ring and directs nucleophilic attack to the less substituted carbon

(regioselective), preserving the chiral center at the benzylic position.

Addition: Add morpholine (1.1 eq) to the solution. Stir for 10 minutes at room temperature.

Epoxide Introduction: Add (S)-styrene oxide (1.0 eq) dropwise over 20 minutes.

Control Point: Monitor internal temperature; the reaction is exothermic. Maintain <30°C to

prevent racemization.

Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (SiO₂, EtOAc/Hexane

1:1) or GC-MS.

Workup: Quench with saturated NH₄Cl solution. Extract with CH₂Cl₂ (3x).[1] Wash combined

organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Recrystallize from Ethanol/Hexane to afford the pure amino alcohol as white

crystals.

Validation Criteria:

Yield: >85%

Regioselectivity: >95:5 (β-amino alcohol vs. α-amino alcohol)

Enantiomeric Excess: >98% (Determine via Chiral HPLC, Chiralcel OD-H column).

Application: Asymmetric Catalysis (Diethylzinc
Addition)[6][7][8][9][10][11][12]
Morpholine-derived amino alcohols serve as highly effective ligands for the enantioselective

addition of dialkylzinc reagents to aldehydes.

Mechanism of Action
The reaction proceeds via a hetero-bimetallic transition state. The amino alcohol deprotonates

to form a zinc alkoxide. The morpholine nitrogen coordinates to the zinc, creating a rigid chiral

pocket that directs the approach of the aldehyde.
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Caption: Catalytic cycle for the enantioselective addition of Et2Zn to aldehydes mediated by a

morpholine ligand.

Experimental Protocol: Enantioselective Addition
Ligand Loading: In a glovebox or Schlenk line, dissolve the synthesized morpholine ligand (5

mol%) in anhydrous Toluene.

Zinc Activation: Add Et₂Zn (2.2 eq, 1.0 M in hexane) at 0°C. Stir for 30 minutes.

Observation: Evolution of ethane gas indicates formation of the active zinc-alkoxide

species.
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Substrate Addition: Add benzaldehyde (1.0 eq) dropwise at 0°C.

Reaction: Stir at 0°C for 4–12 hours.

Quench: Add 1N HCl carefully. Extract with Et₂O.[1]

Analysis: Analyze the organic phase via Chiral GC (Betadex column) to determine %ee.

Performance Data: Ligand Structure vs.
Enantioselectivity
The following table summarizes literature data on how structural variations of the morpholine

scaffold affect catalytic performance in the addition of Et₂Zn to benzaldehyde.

Ligand
Structure

N-
Substituent

Side Chain
Chirality

Yield (%) ee (%) Ref

Morpholine-

Fencone

Fencone-

derived
Rigid Bicyclic 92 79 [1]

N-β-

Hydroxyalkyl

1-Phenyl-2-

hydroxy

(S)-

Configuration
95 88 [2]

N-β-

Hydroxyalkyl
1,2-Diphenyl

(S,S)-

Configuration
91 94 [3]

Acyclic

Analog
Diethylamino

(S)-

Configuration
88 55 [4]

Note: The superior performance of the morpholine derivatives (Rows 1-3) compared to the

acyclic analog (Row 4) highlights the importance of the morpholine ring's rigidity.

Pharmaceutical Relevance
Beyond catalysis, the morpholine amino alcohol motif is a pharmacophore of high significance.

Metabolic Stability: The ether oxygen suppresses oxidative metabolism at the adjacent

carbons, prolonging half-life compared to piperidine analogs.
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Solubility: The hydrophilic nature of the oxygen atom improves aqueous solubility (LogP

modulation), a critical parameter in Lipinski's Rule of 5.

Case Study (Linezolid): While an oxazolidinone antibiotic, the morpholine ring is crucial for

its pharmacokinetic profile. Synthetic intermediates often involve morpholine amino alcohols

formed via epoxide opening of the core scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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